molecular formula C15H15Cl2NO4S B4565861 N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B4565861
M. Wt: 376.3 g/mol
InChI Key: UEKNRUUENHUVRT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide is a chemical compound characterized by the presence of dichlorobenzyl and dimethoxybenzenesulfonamide groups

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,4-dimethoxybenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like chloroform . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfone derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of dichlorobenzyl and dimethoxybenzenesulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-11-4-6-15(14(8-11)22-2)23(19,20)18-9-10-3-5-12(16)13(17)7-10/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKNRUUENHUVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide
Reactant of Route 2
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N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide
Reactant of Route 4
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide
Reactant of Route 5
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide
Reactant of Route 6
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzenesulfonamide

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